molecular formula C14H17N3O2 B5670180 N-methyl-N-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline

N-methyl-N-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline

Cat. No. B5670180
M. Wt: 259.30 g/mol
InChI Key: ATJCRGCOCYCPHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with basic reagents undergoing processes like reductive alkylation, followed by various alkylation reactions and reductions. For instance, Hashimoto et al. (2002) described an efficient synthesis method for a key intermediate in CCR5 antagonist production, highlighting the utility of commercially available reagents in achieving high yields through scalable methods (Hashimoto et al., 2002).

Molecular Structure Analysis

The determination of molecular structure, often through X-ray crystallography, provides insights into the arrangement of atoms within a compound. Al-Hourani et al. (2016) showcased the structure of a cyclooxygenase-2 inhibitor, revealing the non-conjugation of aryl rings to the tetrazole group, which is critical for understanding molecular interactions and stability (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions, including hydroamination and decarboxylative coupling, play a pivotal role in the synthesis of complex molecules. Younis et al. (2016) discussed the regioselective hydroamination of diphenylbutadiyne with N-methyl-anilines, emphasizing the reaction's specificity and the resulting isomer mixtures (Younis et al., 2016).

Physical Properties Analysis

The physical properties, such as crystallinity and thermal stability, are crucial for understanding a compound's behavior under different conditions. For example, the synthesis and structural analysis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine by Zhu et al. (2021) revealed its orthorhombic space group and provided data on impact sensitivity, indicating its potential as an energetic material precursor (Zhu et al., 2021).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity and interaction with other compounds, are fundamental for applications in synthesis and material science. The study by Xu et al. (2015) on the copper-catalyzed synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides exemplifies the innovative approaches to constructing complex molecules through domino processes that involve condensation and decarboxylative coupling (Xu et al., 2015).

properties

IUPAC Name

N-methyl-N-[[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-17(12-5-3-2-4-6-12)9-13-15-14(16-19-13)11-7-8-18-10-11/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJCRGCOCYCPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2CCOC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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